molecular formula C7H11Cl2FN2 B2477283 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1909336-86-2

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2477283
CAS RN: 1909336-86-2
M. Wt: 213.08
InChI Key: ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, also known as FPEA, is a chemical compound that has been widely used in scientific research. It is a fluorinated analog of phenethylamine, which is a class of compounds that has been studied for its potential therapeutic applications. FPEA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Chemoselective Functionalization

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is involved in chemoselective functionalization processes. Notably, the functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These processes involve selective substitutions at different positions of the compound, demonstrating the ability to manipulate the chemical structure for specific outcomes. Chemoselective amination conditions facilitate exclusive bromide substitution for both secondary amines and primary anilines. A reversal in chemoselectivity and selective substitution under specific conditions highlights the compound's versatile application in synthesis and organic chemistry (Stroup et al., 2007).

Nickel-Catalyzed Coupling

The compound plays a role in nickel-catalyzed coupling processes, particularly involving fluoroarenes and amines. This method is effective with various types of fluoroarenes and fluoropyridines, reacting with cyclic or acyclic aliphatic amines. The reactions showcase tolerance to multiple functional groups, indicating the compound's utility in complex chemical synthesis and modifications (Zhu & Wang, 2013).

Aminoborohydride Reagents in Amination

Aminoborohydride reagents are employed to promote amination of related fluoropyridines under mild conditions. This method represents a general approach to obtain 2-(dialkylamino)pyridines directly from fluoropyridines, showcasing the potential of this compound in facilitating mild and efficient synthesis routes (Thomas et al., 2003).

Catalyst-Free Amination

The compound is involved in catalyst-free amination processes, illustrating its applicability in more straightforward, less resource-intensive synthesis methods. The reaction of related fluoropyridines with adamantane amines under catalyst-free conditions indicates the compound's relevance in efficient and straightforward chemical synthesis processes (Abel et al., 2015).

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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